molecular formula C11H21N3O2 B14906313 tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B14906313
M. Wt: 227.30 g/mol
InChI Key: JQEVAABNSAIXRQ-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-3,8-diazabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of polymers and other materials that require specific chemical properties .

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is unique due to its amino group, which allows for a wider range of chemical reactions and applications compared to its analogs. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)13-6-8-4-5-9(7-13)14(8)12/h8-9H,4-7,12H2,1-3H3

InChI Key

JQEVAABNSAIXRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2N

Origin of Product

United States

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